![molecular formula C23H21N3O2S2 B2674366 N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 1105251-76-0](/img/structure/B2674366.png)
N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
“N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide” is a compound that belongs to the class of thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Synthesis Analysis
Thiazolidine motifs are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, synthesis can start by the reaction of substituted benzoic acid with thionyl chloride followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives .Molecular Structure Analysis
Thiazolidine motifs have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .Chemical Reactions Analysis
Thiazolidine derivatives are synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods are employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Scientific Research Applications
- Imidazole derivatives have been investigated for their antibacterial and antimicrobial activities . The presence of the imidazole ring in this compound suggests that it might exhibit similar properties. Further studies could explore its effectiveness against specific bacterial strains.
Antibacterial and Antimicrobial Properties
Mechanism of Action
properties
IUPAC Name |
N-ethyl-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-3-26(17-12-8-5-9-13-17)20(27)15-29-23-24-18-14-19(16-10-6-4-7-11-16)30-21(18)22(28)25(23)2/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBQPMVJEIABQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide |
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